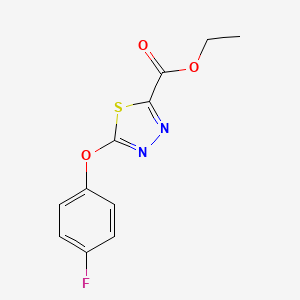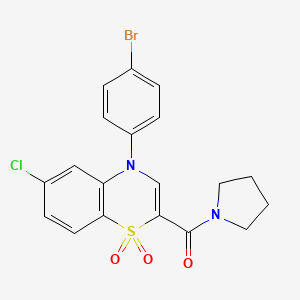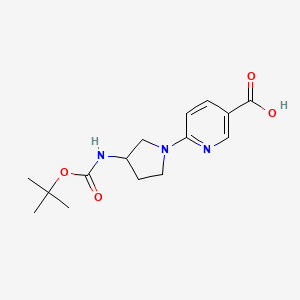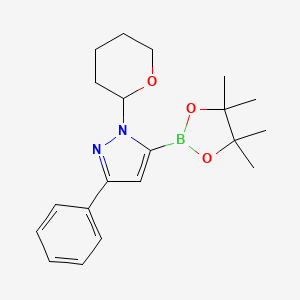![molecular formula C12H11ClN2O3 B2569737 methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1003988-77-9](/img/structure/B2569737.png)
methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate, also known as SARM MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM). It is a synthetic compound that is designed to mimic the effects of testosterone in the body, but with fewer side effects.
Mechanism of Action
Methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 works by selectively binding to androgen receptors in the body, particularly in muscle and bone tissue. This binding activates the androgen receptor, which then stimulates protein synthesis and muscle growth. methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 also has a high affinity for bone tissue, which leads to an increase in bone density and strength.
Biochemical and Physiological Effects:
methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 has been shown to have a number of positive effects on the body, including increased muscle mass, improved bone density and strength, and increased physical performance. It has also been shown to have a positive effect on lipid metabolism, reducing LDL cholesterol levels and increasing HDL cholesterol levels.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 in lab experiments is its selectivity for androgen receptors, which reduces the risk of side effects compared to traditional anabolic steroids. However, methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 is still a relatively new compound, and more research is needed to fully understand its long-term effects and potential risks.
Future Directions
There are several potential future directions for methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 research. One area of interest is its potential use in the treatment of various diseases, particularly those that involve muscle wasting or bone loss. Another area of interest is its potential use in the development of new performance-enhancing drugs for athletes and bodybuilders. Finally, more research is needed to fully understand the long-term effects and safety of methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866, particularly in humans.
Synthesis Methods
The synthesis of methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 involves the reaction of 3-chlorobenzyl chloride with 1H-pyrazole-3-carboxylic acid in the presence of a base, followed by the reaction of the resulting intermediate with methyl chloroformate. The final product is obtained through purification by column chromatography.
Scientific Research Applications
Methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 has been extensively studied for its potential as a treatment for muscle wasting and osteoporosis. It has also been investigated for its ability to improve physical performance and increase muscle mass in athletes and bodybuilders. In addition, methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 has been studied for its potential use in the treatment of various diseases such as cancer cachexia, Alzheimer's disease, and hypogonadism.
properties
IUPAC Name |
methyl 1-[(3-chlorophenoxy)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-12(16)11-5-6-15(14-11)8-18-10-4-2-3-9(13)7-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAMWLZBIFRLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydrochromen-4-ol](/img/structure/B2569655.png)
![2-(2-Bromophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2569657.png)


![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanamide](/img/structure/B2569661.png)

![4-{5-Cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B2569663.png)
![N-(benzo[d]thiazol-6-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2569665.png)
![N-(2-ethylphenyl)-N'-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}urea](/img/structure/B2569666.png)



